molecular formula C15H10O B072961 Anthracenecarboxaldehyde CAS No. 1140-79-0

Anthracenecarboxaldehyde

Cat. No. B072961
CAS RN: 1140-79-0
M. Wt: 206.24 g/mol
InChI Key: XJDFBLQCLSBCGQ-UHFFFAOYSA-N
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Description

Anthracenecarboxaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Anthracenecarboxaldehyde has various scientific research applications due to its unique properties. It has been used as a fluorescent probe to detect amino acids, peptides, and proteins. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a starting material for the synthesis of other organic compounds.

Mechanism Of Action

Anthracenecarboxaldehyde works by binding to specific biomolecules and inducing a fluorescence response. It can also generate singlet oxygen upon irradiation with light, which can lead to the destruction of cancer cells in photodynamic therapy.

Biochemical And Physiological Effects

Anthracenecarboxaldehyde has been shown to have low toxicity and minimal side effects in vitro and in vivo. It has been reported to be non-cytotoxic to human cells and does not induce apoptosis or necrosis. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.

Advantages And Limitations For Lab Experiments

Anthracenecarboxaldehyde has several advantages for lab experiments, including its high fluorescence quantum yield, low toxicity, and ease of synthesis. However, it also has limitations, including its limited solubility in water and its susceptibility to photodegradation.

Future Directions

There are several potential future directions for anthracenecarboxaldehyde research. One direction is to explore its use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to investigate its potential as a fluorescent probe for the detection of biomolecules in vivo. Additionally, further research could be conducted to improve its solubility in water and reduce its susceptibility to photodegradation.
Conclusion:
In conclusion, anthracenecarboxaldehyde is a versatile chemical compound that has various scientific research applications. Its unique properties make it a valuable tool for fluorescence-based detection and photodynamic therapy. Further research is needed to explore its potential applications and overcome its limitations.

properties

CAS RN

1140-79-0

Product Name

Anthracenecarboxaldehyde

Molecular Formula

C15H10O

Molecular Weight

206.24 g/mol

IUPAC Name

anthracene-1-carbaldehyde

InChI

InChI=1S/C15H10O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-10H

InChI Key

XJDFBLQCLSBCGQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O

Other CAS RN

31671-77-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 L round bottom flask equipped with condenser and magentic stirring bar was added (1-anthracenyl)methanol (15C, 21.0 g, 0.10 mol), CH2Cl2 (1200 mL) and pyridinium chlorochromate (PCC) (Aldrich, 32.33 g, 0.15 mol). The mixture was then refluxed for 5 h. The reaction was cooled and then filtered through a plug of silica gel (400 g) using PhCH3 as eluting solvent. The first 1 L of solution was collected and concentrated to give 16 g of crude product. This material was further purified by preparative HPLC using PhCH3 as eluting solvent. The solvent was removed and the resulting solid recrystallized (PhCH3 /hexane) to give 14.0 g (67%) of 1-anthracenecarbaldehyde mp 130°-131.5°, (C, H), (lit. mp 126.5°-127.5°, P. H. Gore J. Chem. Soc. 1616 (1959)).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
32.33 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

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